Racecadotril-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/i3D,6D,7D,10D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUOJXZPIYUATO-LKOJFEAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)CNC(=O)C(CC2=CC=CC=C2)CSC(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Characterization of Racecadotril-d5
This document provides a comprehensive technical overview of this compound, an isotopically labeled version of the antidiarrheal drug Racecadotril. This compound serves as a critical internal standard for the quantitative analysis of Racecadotril in biological matrices and pharmaceutical formulations, typically by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Racecadotril itself is a potent and peripherally acting enkephalinase inhibitor.[3] It functions as a prodrug, rapidly hydrolyzed to its active metabolite, thiorphan.[4][5][6] Thiorphan inhibits the enkephalinase enzyme, which is responsible for breaking down endogenous enkephalins.[4][7] This action increases the local concentration of enkephalins in the intestinal tract, which in turn reduces the hypersecretion of water and electrolytes into the intestinal lumen without affecting intestinal motility.[3][4][8][9]
This guide details the physicochemical properties, a proposed synthetic pathway, and the analytical characterization of this compound.
Physicochemical Properties and Characterization Data
This compound is specifically designed for use as an internal standard in quantitative analytical methods.[1][2] Its key properties are summarized below.
| Property | Value | Reference |
| Formal Name | N-[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl]-glycine, (phenyl-d5)methyl ester | [1] |
| Alternate Names | Acetorphan-d5 | [1][10] |
| CAS Number | 1246815-11-1 | [1] |
| Molecular Formula | C₂₁H₁₈D₅NO₄S | [1][10] |
| Molecular Weight | 390.5 g/mol | [1][10] |
| Deuterium Incorporation | ≥99% (d₁-d₅) | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (at -20°C) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Synthesis of this compound
The synthesis of this compound involves the coupling of a protected glycine ester with an activated carboxylic acid, followed by the introduction of the acetylthio group. The deuterium labeling is achieved by using a deuterated starting material for the benzyl ester portion of the molecule. A plausible synthetic route is outlined below, adapted from known methods for synthesizing Racecadotril.[11][12]
The overall workflow for the synthesis and purification of this compound is visualized in the following diagram.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Racecadotril - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Racecadotril? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. bezmialemscience.org [bezmialemscience.org]
- 7. Racecadotril in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Racecadotril | PPT [slideshare.net]
- 9. Racecadotril for acute diarrhoea in children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. WO2011116490A1 - Preparation method for racecadotril - Google Patents [patents.google.com]
The Unseen Anchor: A Technical Guide to Racecadotril-d5's Role as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pivotal role of Racecadotril-d5 as an internal standard in the bioanalysis of Racecadotril. However, a critical pharmacological characteristic of Racecadotril dictates the analytical focus: its rapid and extensive conversion into its active metabolite, thiorphan. As such, the quantification of Racecadotril itself in biological matrices is often foregone in favor of measuring thiorphan levels to accurately determine pharmacokinetic profiles. This guide will, therefore, focus on the established bioanalytical approach of quantifying thiorphan using a deuterated internal standard, thiorphan-d7, which mirrors the principles that would apply to this compound for Racecadotril analysis.
The "Mechanism of Action" of a Deuterated Internal Standard
The core principle behind using a deuterated internal standard like thiorphan-d7 lies in its near-identical physicochemical properties to the analyte, thiorphan, coupled with a distinct mass difference. This "mechanism of action" is not pharmacological but analytical, ensuring robust and accurate quantification in complex biological matrices by mitigating variabilities inherent in the analytical process.
Key Functions:
-
Correction for Matrix Effects: Biological samples (e.g., plasma, serum) contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte and has virtually the same ionization efficiency, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, these effects are normalized, leading to a more accurate measurement.
-
Compensation for Sample Preparation Variability: Steps such as protein precipitation, liquid-liquid extraction, and evaporation can lead to analyte loss. The deuterated internal standard, being chemically identical, is subject to the same degree of loss during these procedures. The analyte/internal standard ratio remains constant, thus correcting for any inconsistencies in sample handling.
-
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer performance can affect the signal intensity. The internal standard response will vary proportionally to the analyte response, canceling out these instrumental drifts when the ratio is used for quantification.
The Bioanalytical Imperative: Focusing on Thiorphan
Racecadotril is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body to its active form. Upon oral administration, Racecadotril is rapidly and extensively hydrolyzed to thiorphan, the potent inhibitor of the enkephalinase enzyme.[1] Pharmacokinetic studies have consistently shown that thiorphan is the predominant species detected in plasma, and its concentration-time profile is used to assess the bioavailability and pharmacokinetic parameters of Racecadotril.[1] Therefore, the development and validation of a robust bioanalytical method for thiorphan are paramount in the clinical development of Racecadotril.
Experimental Protocol: Quantification of Thiorphan in Human Plasma using LC-MS/MS with Thiorphan-d7 as an Internal Standard
This section outlines a typical experimental protocol for the quantification of thiorphan in human plasma, based on established methodologies.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, thiorphan-d7 (concentration is typically optimized during method development, e.g., 50 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography
Chromatographic separation is essential to resolve the analyte and internal standard from other endogenous plasma components.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.
-
Column Temperature: The column is maintained at a constant temperature, typically around 40°C, to ensure reproducible retention times.
3. Mass Spectrometry
A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is the instrument of choice for this application due to its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode is used. The choice of polarity depends on the chemical nature of the analyte and is optimized during method development.
-
Mass Transitions: Specific precursor-to-product ion transitions are monitored for both thiorphan and thiorphan-d7. These transitions are unique to each molecule and provide the basis for selective detection and quantification.
-
Thiorphan: The exact mass transitions would be determined during method development. For example, in negative ion mode, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion, and a characteristic fragment ion would be monitored as the product ion.
-
Thiorphan-d7: The precursor ion will have a mass that is 7 Da higher than that of thiorphan due to the seven deuterium atoms. The fragmentation pattern will be similar to thiorphan, with the product ion also showing a corresponding mass shift if the deuterium atoms are not lost during fragmentation.
-
Data Presentation: Bioanalytical Method Validation Parameters
The following tables summarize typical validation parameters for a bioanalytical method for thiorphan using a deuterated internal standard, demonstrating the performance of the assay.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low QC | 3 | < 15% | < 15% | ± 15% | ± 15% |
| Medium QC | 100 | < 15% | < 15% | ± 15% | ± 15% |
| High QC | 400 | < 15% | < 15% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Thiorphan | Thiorphan-d7 |
| Mean Extraction Recovery (%) | 85 - 95% | 85 - 95% |
| Matrix Factor | 0.95 - 1.05 | 0.95 - 1.05 |
| Internal Standard Normalized Matrix Factor | 0.98 - 1.02 | - |
Visualizations
Diagram 1: Bioanalytical Workflow
Caption: A typical workflow for the bioanalytical quantification of thiorphan in plasma.
Diagram 2: Principle of Deuterated Internal Standard in Mass Spectrometry
Caption: The role of a deuterated internal standard in normalizing analytical variability.
References
Solubility of Racecadotril-d5 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Racecadotril-d5, an isotopically labeled version of the antidiarrheal drug Racecadotril. Given the limited publicly available quantitative data for the deuterated form, this document primarily presents solubility data for non-deuterated Racecadotril as a close surrogate, alongside detailed experimental protocols relevant for determining solubility. This compound is frequently used as an internal standard for the quantification of Racecadotril in biological samples.[1]
Overview of Racecadotril
Racecadotril, also known as acetorphan, is a peripherally acting enkephalinase inhibitor.[2][3] It functions as a prodrug, rapidly hydrolyzing to its active metabolite, thiorphan.[4] Thiorphan inhibits the neprilysin (NEP) enzyme, which is responsible for breaking down endogenous enkephalins in the intestinal epithelium.[2][5] The resulting increase in local enkephalin levels leads to the activation of δ-opioid receptors, which in turn reduces intracellular cyclic AMP (cAMP) levels.[2][6] This cascade ultimately curtails the hypersecretion of water and electrolytes into the intestinal lumen, exerting a pure intestinal antisecretory effect without significantly affecting intestinal motility.[2][6]
Solubility Data
Quantitative solubility data for this compound is not widely available in published literature. Cayman Chemical notes that this compound is "slightly soluble" in DMSO and methanol.[1] However, extensive data exists for the parent compound, Racecadotril. As deuteration typically has a minimal impact on physicochemical properties like solubility in organic solvents, the data for Racecadotril serves as a strong reference point.
The following table summarizes the reported solubility of Racecadotril in various organic and aqueous systems.
| Solvent/Vehicle System | Solubility (mg/mL) | Temperature (°C) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~ 30 | Not Specified | [5] |
| Dimethyl Sulfoxide (DMSO) | 77 | 25 | [3] |
| Dimethylformamide (DMF) | ~ 30 | Not Specified | [5] |
| Ethanol | ~ 10 | Not Specified | [5] |
| Ethanol | 77 | 25 | [3] |
| Dichloromethane (DCM) | Highest among tested solvents* | Not Specified | [7] |
| Polyethylene Glycol 200 (PEG 200) | 10.4 | Not Specified | [8][9] |
| Methanol | Freely Soluble** | Not Specified | [10][11] |
| Acetonitrile | Soluble | Not Specified | [10] |
| Water (Aqueous Solubility) | 0.00176 | Not Specified | [8][9][12] |
| DMSO:PBS (pH 7.2) 1:6 Solution | ~ 0.16 | Not Specified | [5] |
*Qualitative assessment from the study, which identified DCM as the "good solvent" and water as the "poor solvent".[7] **The term "Freely Soluble" is used in the literature without a specific quantitative value.[10][11]
Experimental Protocols for Solubility Determination
Determining the solubility of a compound like this compound involves establishing equilibrium between the dissolved and undissolved substance in a solvent and then quantifying the concentration of the dissolved analyte.
Shake-Flask Method
The shake-flask method is a standard and widely used technique for solubility determination.[8]
Methodology:
-
Preparation: An excess amount of this compound solid is added to a vial containing a known volume of the selected organic solvent.
-
Equilibration: The vial is sealed to prevent solvent evaporation and agitated in a constant temperature shaker or water bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully withdrawn, diluted as necessary with a suitable mobile phase, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[13][14]
Analytical Quantification by Reverse-Phase HPLC/UPLC
A validated chromatographic method is essential for accurately measuring the concentration of the dissolved drug.
Example HPLC/UPLC Parameters (based on methods for Racecadotril):
-
System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.[13][14]
-
Column: A reverse-phase C18 column is commonly used.[13][14]
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer is typical. For example, a common mobile phase consists of acetonitrile and water or a phosphate buffer.[13][14] A ratio of acetonitrile to water (e.g., 70:30 v/v) has been successfully used.[13][15]
-
Flow Rate: A typical flow rate is between 0.7 mL/min and 1.0 mL/min.[13][14]
-
Detection: UV detection at a wavelength around 220-230 nm is suitable for Racecadotril.[13][14]
-
Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a standard curve generated from solutions of known this compound concentrations.
Visualization of Mechanism of Action
Racecadotril's therapeutic effect is achieved through the inhibition of enkephalinase, which prolongs the action of endogenous enkephalins.[4] The following diagram illustrates this signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Racecadotril - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Racecadotril? [synapse.patsnap.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Racecadotril in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. openaccess.gedik.edu.tr [openaccess.gedik.edu.tr]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. go.drugbank.com [go.drugbank.com]
- 13. bezmialemscience.org [bezmialemscience.org]
- 14. ijpsonline.com [ijpsonline.com]
- 15. researchgate.net [researchgate.net]
Isotopic Purity of Racecadotril-d5 for Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Racecadotril-d5, a critical internal standard for quantitative mass spectrometry-based bioanalytical assays. Ensuring the isotopic purity of deuterated standards is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines the methodologies for determining isotopic enrichment, presents typical purity data, and illustrates the metabolic pathway of Racecadotril.
Introduction to Racecadotril and its Deuterated Analog
Racecadotril is an orally active enkephalinase inhibitor used as an antidiarrheal agent. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, thiorphan, which exerts the therapeutic effect by preventing the degradation of endogenous enkephalins.[1][2][3][4]
This compound is a stable isotope-labeled version of Racecadotril, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This mass shift allows it to be used as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of Racecadotril and its metabolites in biological matrices.[5][6][7][8] The high isotopic purity of the internal standard is crucial to prevent cross-contribution to the analyte signal, which could compromise the accuracy of the quantification.
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is determined by mass spectrometry, which separates and quantifies the different isotopologues present in the material. The primary goal is to determine the percentage of the desired d5 species and to quantify the presence of less-deuterated (d0-d4) and over-deuterated species.
Isotopic Distribution Data
While specific batch data may vary, a typical high-quality batch of this compound will exhibit an isotopic purity of ≥99% for all deuterated forms (d1-d5).[5] The following table summarizes a representative isotopic distribution for this compound.
| Isotopologue | Mass Shift | Representative Abundance (%) |
| d0 (Unlabeled) | +0 | < 0.1 |
| d1 | +1 | < 0.1 |
| d2 | +2 | < 0.2 |
| d3 | +3 | < 0.5 |
| d4 | +4 | < 2.0 |
| d5 | +5 | > 97.0 |
Note: The data presented in this table is representative and for illustrative purposes. For lot-specific isotopic distribution, please refer to the Certificate of Analysis provided by the manufacturer.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound is typically performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC).
Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of Racecadotril from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100-500.
-
Data Analysis: Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0 to d5). Integrate the peak areas for each extracted ion chromatogram. The relative percentage of each isotopologue is calculated by dividing the peak area of that isotopologue by the sum of the peak areas of all isotopologues.
Visualizations
Experimental Workflow for Isotopic Purity Determination
Caption: Workflow for determining the isotopic purity of this compound.
Metabolic Pathway of Racecadotril
Caption: Metabolic activation of Racecadotril to Thiorphan.
Conclusion
The isotopic purity of this compound is a critical parameter for its use as an internal standard in quantitative bioanalysis. A thorough characterization of the isotopic distribution by high-resolution mass spectrometry is essential to ensure the accuracy and reliability of analytical data. The methodologies and information presented in this guide provide a framework for researchers and scientists to understand, evaluate, and implement the use of this compound in their studies. For the most accurate results, it is always recommended to consult the lot-specific certificate of analysis provided by the manufacturer.
References
- 1. researchgate.net [researchgate.net]
- 2. Racecadotril - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Racecadotril? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS 1246815-11-1 | LGC Standards [lgcstandards.com]
- 7. This compound - Acanthus Research [acanthusresearch.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Navigating the Stability of Racecadotril-d5: A Technical Guide for Researchers
An in-depth exploration of the stability, storage, and analytical methodologies for Racecadotril-d5, a critical internal standard in pharmacokinetic and drug metabolism studies.
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. While specific stability data for the deuterated analog is not extensively available in published literature, this document extrapolates from robust stability studies performed on its non-deuterated counterpart, Racecadotril. This information is crucial for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of analytical measurements.
Recommended Storage and Stability Profile
The stability of this compound is paramount for its use as an internal standard in quantitative analysis. Based on available data for Racecadotril and general recommendations for deuterated standards, the following storage and stability information is provided.
Storage Conditions:
For long-term storage, this compound should be kept at -20°C.[1] Short-term storage at room temperature is also possible, with stock solutions demonstrating stability for up to 7 days.[2] For extended periods, solutions are stable for approximately 29 days when stored at +4°C.[2] It is recommended to store the compound in a cool, dry place away from direct sunlight.[3]
Stability Summary:
Racecadotril has been shown to be susceptible to degradation under certain conditions, particularly hydrolysis and oxidation. Forced degradation studies on Racecadotril provide valuable insights into the potential degradation pathways of this compound.
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.1N HCl | Extensive Degradation (11.4%) | [4][5][6] |
| Alkaline Hydrolysis | 0.1N NaOH | Extensive Degradation (28.4%) | [4][5][6] |
| Oxidative Stress | 3% H₂O₂ | Significant Degradation (5.8%) | [5][6] |
| Photolytic Stress | Direct Sunlight (6 hours) | Moderate Degradation (6.5%) | [5][6] |
| Thermal Stress | Heat | Stable | [4][5][6] |
Degradation Pathways and Products
Forced degradation studies on Racecadotril have identified several degradation products (DPs).[4] The primary degradation pathways involve hydrolysis of the ester and thioester linkages. Under acidic and alkaline conditions, the ester moiety of Racecadotril is hydrolyzed, leading to the formation of the active metabolite, thiorphan, and other related substances. Oxidative conditions can also lead to the formation of sulfoxides and other oxidation products. It is important to note that the use of methanol as a co-solvent in degradation studies can lead to the formation of pseudo-degradation products.[4][7]
Mechanism of Action: Signaling Pathway
Racecadotril is a prodrug that is rapidly converted to its active metabolite, thiorphan.[8][9][10] Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase, which is responsible for the breakdown of endogenous enkephalins.[8][11] By preventing the degradation of enkephalins, their local concentration in the gastrointestinal tract increases.[8] These enkephalins then bind to δ-opioid receptors on enterocytes, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[10] This ultimately results in a decrease in the intestinal hypersecretion of water and electrolytes, which is the primary mechanism of its anti-diarrheal effect.[3][8][11]
Mechanism of action of Racecadotril.
Experimental Protocols for Stability Testing
The following are generalized experimental protocols for conducting forced degradation studies on Racecadotril, which can be adapted for this compound. These protocols are based on methodologies described in the scientific literature.[4][5][6][12][13][14][15]
Preparation of Stock and Sample Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the same solvent to prepare working solutions of appropriate concentrations for analysis.
Forced Degradation Studies
-
Acidic Hydrolysis: Treat the drug solution with 0.1N HCl at room temperature or elevated temperature for a specified period. Neutralize the solution with 0.1N NaOH before analysis.
-
Alkaline Hydrolysis: Treat the drug solution with 0.1N NaOH at room temperature. Neutralize the solution with 0.1N HCl before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Photolytic Degradation: Expose the drug solution or solid drug powder to direct sunlight or a photostability chamber for a defined duration.
-
Thermal Degradation: Keep the solid drug powder or drug solution in a hot air oven at a specified temperature (e.g., 60-80°C) for a certain period.
Analytical Method
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), should be used to separate the parent drug from its degradation products.
Example HPLC Method:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water, with or without a pH modifier like acetic acid. A common mobile phase composition is acetonitrile:methanol:water:acetic acid (52:28:20:0.1, v/v/v/v).[12][13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 232 nm.[12]
-
Injection Volume: 20 µL.
Workflow for stability testing of this compound.
Conclusion
While specific stability data for this compound is limited, the extensive research on Racecadotril provides a strong foundation for understanding its stability profile. Proper storage at -20°C for long-term use is recommended to maintain its integrity as an internal standard. The provided experimental protocols and analytical methods offer a robust framework for researchers to conduct their own stability assessments and ensure the reliability of their analytical data. As with any analytical standard, it is crucial to handle and store this compound according to the manufacturer's recommendations and to perform periodic checks to confirm its purity and concentration.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. bezmialemscience.org [bezmialemscience.org]
- 3. Racecadotril: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Racecadotril? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. Racecadotril in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Racecadotril - Wikipedia [en.wikipedia.org]
- 12. Stability-indicating methods for the determination of racecadotril in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bezmialemscience.org [bezmialemscience.org]
- 15. tsijournals.com [tsijournals.com]
Understanding the Prodrug Nature of Racecadotril and its Metabolites: A Technical Guide
Introduction
Racecadotril, also known as acetorphan, is a potent and peripherally-acting antidiarrheal agent.[1] Unlike traditional opioid-based antidiarrheals that primarily reduce intestinal motility, racecadotril exerts its therapeutic effect through a distinct antisecretory mechanism.[1][2] A critical aspect of its pharmacology is its nature as a prodrug. Following oral administration, racecadotril is rapidly absorbed and extensively metabolized into its pharmacologically active metabolite, thiorphan.[3][4][5] This guide provides an in-depth examination of the metabolic activation of racecadotril, the mechanism of action of its key metabolite, and the experimental methodologies used to characterize these processes.
Metabolic Conversion of Racecadotril
Racecadotril itself is a relatively weak inhibitor of its target enzyme.[1][3] Its clinical efficacy is almost entirely dependent on its rapid and efficient hydrolysis to thiorphan ((RS)-N-(1-oxo-2-(mercaptomethyl)-3-phenylpropyl)glycine).[4][6] This conversion is a crucial first step in its pharmacological activity.
The metabolic cascade begins with the hydrolysis of the ester group in racecadotril to form thiorphan.[4] A moderately active intermediate, S-acetylthiorphan, is also formed during this process.[1][7] Thiorphan is the principal active moiety responsible for the therapeutic effect.[1] Subsequently, thiorphan is further metabolized into inactive compounds, such as S-methylthiorphan and its sulfoxide derivative, which are then primarily eliminated via the kidneys.[1][4]
Mechanism of Action: Enkephalinase Inhibition
The active metabolite, thiorphan, functions as a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase (EC 3.4.24.11).[3][8] This enzyme is a membrane-bound zinc metallopeptidase located in various tissues, including the epithelium of the small intestine.[4][6]
Enkephalinase is responsible for the rapid degradation of endogenous opioid peptides, specifically enkephalins.[2] By inhibiting this enzyme, thiorphan protects circulating enkephalins from breakdown, thereby prolonging their physiological action at enkephalinergic synapses.[4][6] These elevated levels of enkephalins then bind to delta (δ)-opioid receptors on intestinal epithelial cells.[1][9]
Activation of δ-opioid receptors triggers a downstream signaling cascade that inhibits the enzyme adenylyl cyclase.[1] This leads to a decrease in intracellular concentrations of cyclic AMP (cAMP), a key second messenger involved in regulating ion and water transport.[1] The net result is a reduction in the pathological hypersecretion of water and electrolytes into the intestinal lumen, which is the hallmark of acute diarrhea, without affecting basal secretion or intestinal transit time.[2][4][8]
Quantitative Data Summary
The conversion of racecadotril to thiorphan is reflected in their respective potencies and pharmacokinetic profiles.
Table 1: Inhibitory Potency against Enkephalinase
| Compound | Potency Metric | Value (nM) | Reference |
|---|---|---|---|
| Racecadotril | Ki | 4500 | [3] |
| Thiorphan | Ki | 6.1 | [3] |
| Thiorphan | IC50 | 1.8 | [3] |
| Acetyl-thiorphan | IC50 | 316 |[3] |
Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Racecadotril | Thiorphan (from Racecadotril) | Reference |
|---|---|---|---|
| Tmax (Time to Peak Plasma Conc.) | ~60 min | ~1.35 - 2.5 hours | [3][4] |
| Cmax (Peak Plasma Conc.) | Not specified | 520 ng/mL (from 200 mg dose) | [3] |
| t1/2 (Elimination Half-life) | ~3 hours (as NEP inhibition) | ~6.14 hours | [1][3] |
| Plasma Protein Binding | Not specified | ~90% |[1][4] |
Experimental Protocols
1. In Vitro Enkephalinase Inhibition Assay
This experiment is designed to determine the inhibitory potency (IC50/Ki) of test compounds like racecadotril and thiorphan.
-
Materials:
-
Purified neutral endopeptidase (NEP) from a source such as rat kidney or brain.[3]
-
Fluorogenic substrate for NEP (e.g., Suc-Ala-Ala-Phe-AMC).
-
Test compounds (Racecadotril, Thiorphan) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl).
-
96-well microplate reader (fluorescence).
-
-
Methodology:
-
A solution of purified NEP enzyme is pre-incubated in the assay buffer.
-
Serial dilutions of the test compounds (inhibitors) are added to the wells of a microplate.
-
The enzyme solution is added to the wells containing the inhibitors and incubated for a defined period (e.g., 15 minutes) to allow for binding.[3]
-
The reaction is initiated by adding the fluorogenic substrate.
-
The plate is incubated at 37°C, and the increase in fluorescence (resulting from substrate cleavage) is measured over time using a microplate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
Data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
-
2. In Vivo Pharmacokinetic (PK) Study Workflow
This protocol outlines the steps to determine the pharmacokinetic profile of racecadotril and thiorphan in an animal model (e.g., rats, dogs) or human volunteers.[3][10][11]
-
Methodology:
-
Subject Selection: Healthy subjects (animal or human) are selected based on inclusion/exclusion criteria.[11]
-
Drug Administration: A single oral dose of racecadotril is administered.[3][10]
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose).[11]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (-20°C or -80°C) until analysis.
-
Sample Analysis: Plasma concentrations of racecadotril and its metabolite, thiorphan, are quantified using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][10]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 using non-compartmental analysis.[10]
-
Racecadotril exemplifies a successful prodrug strategy. Its formulation as an ester allows for rapid absorption, followed by swift in vivo hydrolysis to the highly potent enkephalinase inhibitor, thiorphan. This targeted delivery of the active moiety to the systemic circulation ensures a potent and selective antisecretory effect directly at the site of action in the intestinal epithelium. Understanding this metabolic activation is fundamental to appreciating the pharmacodynamic and pharmacokinetic profile that makes racecadotril an effective and well-tolerated treatment for acute diarrhea.
References
- 1. Racecadotril - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Racecadotril? [synapse.patsnap.com]
- 3. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. racecadotril | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. QbD : Products Details [qbdpharmaceuticals.com]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review of the pharmacodynamics, pharmacokinetics, and clinical effects of the neutral endopeptidase inhibitor racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. db.cngb.org [db.cngb.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Racecadotril's Active Metabolite, Thiorphan, using Racecadotril-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racecadotril is a potent and peripherally acting enkephalinase inhibitor used for the treatment of acute diarrhea.[1] It functions as a prodrug, meaning it is rapidly hydrolyzed in vivo to its active metabolite, thiorphan.[2][3] Thiorphan exerts its therapeutic effect by preventing the degradation of endogenous enkephalins.[4] These enkephalins then act on δ-opioid receptors in the intestinal epithelium, leading to a reduction in the secretion of water and electrolytes into the intestinal lumen without affecting intestinal motility.[1][4]
For pharmacokinetic and bioequivalence studies, accurate and robust quantification of the active metabolite, thiorphan, in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard is crucial for achieving high precision and accuracy, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[5] Racecadotril-d5 is an ideal internal standard for this application as it is administered as the prodrug and is metabolized to thiorphan-d5, ensuring it behaves nearly identically to the analyte throughout the entire analytical process.
Signaling Pathway of Racecadotril
Racecadotril is converted to its active metabolite, thiorphan, which inhibits the enzyme enkephalinase. This inhibition prevents the breakdown of endogenous enkephalins. Elevated levels of enkephalins lead to increased activation of δ-opioid receptors on enterocytes. This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels ultimately reduce the hypersecretion of water and electrolytes into the intestine, thus alleviating diarrhea.[1][4][6]
Caption: Mechanism of action of Racecadotril.
Experimental Workflow for LC-MS/MS Analysis
The analytical workflow involves spiking the biological matrix (e.g., plasma) with the this compound internal standard, followed by protein precipitation to remove macromolecules. The resulting supernatant is then injected into the LC-MS/MS system for separation and quantification.
References
- 1. Thiorphan | C12H15NO3S | CID 3132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Validated LC-MS/MS Method for the Quantification of Thiorphan in Human Plasma Using Racecadotril-d5 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Racecadotril is a potent and specific enkephalinase inhibitor used for the treatment of acute diarrhea. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, thiorphan.[1] Thiorphan exerts its anti-secretory effect by preventing the degradation of endogenous enkephalins in the gastrointestinal tract. Accurate and reliable quantification of thiorphan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of thiorphan in human plasma, utilizing Racecadotril-d5 as a stable isotope-labeled internal standard.
Metabolic Pathway
Racecadotril undergoes rapid hydrolysis to its active metabolite, thiorphan. This biotransformation is a key step in the drug's mechanism of action.
Caption: Metabolic conversion of Racecadotril to Thiorphan.
Experimental Workflow
The analytical method involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry.
Caption: LC-MS/MS analytical workflow.
Protocols
Materials and Reagents
-
Thiorphan reference standard (≥98% purity)
-
This compound internal standard (≥99% deuterated forms)[2]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Stock and Working Solutions
-
Thiorphan Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of thiorphan in 10 mL of acetonitrile.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of acetonitrile.
-
Working Solutions: Prepare serial dilutions of the thiorphan stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.
Sample Preparation
-
Label polypropylene microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
To 100 µL of plasma, add 10 µL of the this compound working solution (100 ng/mL).
-
For calibration standards and QCs, add the corresponding spiking solution. For unknown samples, add 10 µL of the diluent.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 4.0 | 10 |
Mass Spectrometry
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwelling Time (ms) | Collision Energy (V) |
| Thiorphan | 252.1 | 109.1 | 100 | 25 |
| This compound | 391.2 | 299.1 | 100 | 20 |
Method Validation Summary
The method was validated according to regulatory guidelines. The following parameters were assessed:
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 400 | < 15 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85 | 90 - 110 |
| High | 400 | > 85 | 90 - 110 |
Stability
Thiorphan was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer stability, and freeze-thaw cycles.
Conclusion
This application note presents a robust, sensitive, and specific LC-MS/MS method for the quantification of thiorphan in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been successfully validated and can be confidently applied to pharmacokinetic and bioequivalence studies of racecadotril.
References
Application Notes and Protocols for Bioanalytical Method Development of Racecadotril
Introduction
Racecadotril, an enkephalinase inhibitor, is an antisecretory drug prescribed for the treatment of acute diarrhea. It is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan.[1] Thiorphan exerts its therapeutic effect by preventing the degradation of endogenous enkephalins, which in turn inhibit intestinal hypersecretion of water and electrolytes.[2][3] Accurate quantification of Racecadotril and thiorphan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4] This document provides detailed application notes and protocols for the bioanalytical method development and validation for the quantification of Racecadotril and its active metabolite, thiorphan, in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action
Racecadotril reduces the hypersecretion of water and electrolytes into the intestine.[5] Its active metabolite, thiorphan, inhibits the enzyme enkephalinase, which is responsible for breaking down enkephalins.[2] This leads to an increased concentration of enkephalins in the gut, which then act on delta-opioid receptors to reduce intracellular cyclic AMP (cAMP) levels, ultimately decreasing intestinal secretion.[1]
References
- 1. Racecadotril in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Racecadotril? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racecadotril - Wikipedia [en.wikipedia.org]
Application of Racecadotril-d5 in Pediatric Pharmacokinetic Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Racecadotril is an oral enkephalinase inhibitor used for the symptomatic treatment of acute diarrhea. It is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan, which exerts its anti-secretory effect by preventing the degradation of endogenous enkephalins in the gastrointestinal tract. This leads to a reduction in the secretion of water and electrolytes into the intestinal lumen without affecting intestinal motility. The use of a stable isotope-labeled internal standard, such as Racecadotril-d5, is crucial for the accurate quantification of racecadotril and its metabolites in biological matrices during pharmacokinetic studies, particularly in the pediatric population where sample volumes are often limited and high analytical sensitivity is required.
Mechanism of Action
Racecadotril's therapeutic effect is mediated by its active metabolite, thiorphan. Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase, which is located on the brush border of the small intestine. By inhibiting NEP, thiorphan prevents the breakdown of endogenous enkephalins. These enkephalins then bind to delta-opioid receptors on enterocytes, which in turn reduces intracellular cyclic adenosine monophosphate (cAMP) levels. The decrease in cAMP leads to a reduction in the secretion of water and electrolytes into the intestinal lumen, thus controlling diarrhea.[1]
Metabolic Pathway
Racecadotril is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism to its active metabolite, thiorphan. Thiorphan is then further metabolized to inactive metabolites, primarily S-methylthiorphan and its sulfoxide, which are then excreted mainly through the kidneys.
Pharmacokinetic Profile
| Parameter | Thiorphan (Active Metabolite) in Adults | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [2] |
| Cmax (Maximum Plasma Concentration) | Varies with dose | [2] |
| t1/2 (Elimination Half-life) | ~3 hours | [2] |
| Protein Binding | 90% | [2] |
| Excretion | Primarily renal | [2] |
Note: The development of a validated bioanalytical method using a deuterated internal standard like this compound or Thiorphan-d7 is essential to accurately determine these parameters in different pediatric age groups.
Experimental Protocol: Quantification of Thiorphan in Pediatric Plasma using LC-MS/MS
This protocol is based on established methods for the quantification of thiorphan in human plasma and is adapted for pediatric pharmacokinetic studies, emphasizing the use of a deuterated internal standard.
Objective
To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of thiorphan, the active metabolite of racecadotril, in pediatric human plasma using a deuterated internal standard (e.g., Thiorphan-d7).
Materials and Reagents
-
Thiorphan reference standard
-
Thiorphan-d7 (or other suitable deuterated internal standard)
-
Human plasma (drug-free, pediatric if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation
-
Liquid Chromatography system (e.g., Agilent, Waters, Shimadzu)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column (e.g., C18 or a suitable alternative)
Standard Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of thiorphan and Thiorphan-d7 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the thiorphan stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the Thiorphan-d7 stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
The protein precipitation method is suitable for small plasma volumes typically obtained in pediatric studies.
LC-MS/MS Method Parameters
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Thiorphan: To be optimizedThiorphan-d7: To be optimized |
| Collision Energy | To be optimized for each transition |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero concentrations, demonstrating a linear relationship between concentration and response.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high QC samples).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Extraction efficiency of the analyte and IS from the plasma matrix.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Conclusion
The use of this compound or a deuterated analog of its active metabolite, thiorphan, as an internal standard is indispensable for conducting high-quality pediatric pharmacokinetic studies. The detailed protocol provided herein offers a robust framework for the development and validation of a bioanalytical method suitable for the analysis of pediatric samples. Accurate pharmacokinetic data from such studies are essential for optimizing dosing regimens and ensuring the safe and effective use of racecadotril in children. Further research is warranted to establish a comprehensive pharmacokinetic profile of racecadotril and thiorphan across different pediatric age groups.
References
- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racecadotril in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Application of Racecadotril-d5 in Preclinical Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racecadotril, an enkephalinase inhibitor, is a prodrug that is rapidly converted to its active metabolite, thiorphan. It is utilized in the treatment of acute diarrhea. In preclinical drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial. Racecadotril-d5, a deuterium-labeled analog of Racecadotril, serves as an invaluable tool, primarily as an internal standard (IS) for the quantitative analysis of Racecadotril in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is best practice in bioanalysis as it co-elutes with the analyte, thereby compensating for variations in sample processing, matrix effects, and instrument response.
This document provides detailed application notes and protocols for the use of this compound in preclinical drug metabolism studies, including in vivo pharmacokinetic (PK) and in vitro metabolism assays.
Metabolic Pathway of Racecadotril
Racecadotril undergoes rapid and extensive metabolism to its active metabolite, thiorphan, through hydrolysis. Thiorphan is then further metabolized to inactive products.
Application Notes and Protocols for the Mass Spectrometric Detection of Racecadotril-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Racecadotril-d5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated internal standard for Racecadotril, an antidiarrheal drug. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and bioanalytical studies.
Introduction
Racecadotril is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan, an enkephalinase inhibitor. For accurate quantification of Racecadotril in biological matrices, a stable isotope-labeled internal standard such as this compound is crucial. This application note details the optimized mass spectrometry settings and a robust LC-MS/MS protocol for the sensitive and selective detection of Racecadotril and this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting Racecadotril from plasma or serum samples.
Materials:
-
Human plasma or serum samples
-
Racecadotril and this compound stock solutions (in methanol or acetonitrile)
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the separation of Racecadotril and its internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 for a typical gradient profile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Typical LC Gradient Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is recommended for the detection of Racecadotril and this compound.
Rationale for MRM Transitions:
-
Racecadotril: The precursor ion will be the protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 386.1. Based on its structure, a major fragmentation pathway involves the cleavage of the ester bond, leading to the loss of the benzyl group and the formation of a characteristic product ion.
-
This compound: The deuterium atoms are located on the phenyl ring of the benzyl ester group. Therefore, the precursor ion [M+H]⁺ will have an m/z of 391.1. The fragmentation will follow a similar pathway to the unlabeled compound.
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 4: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Racecadotril | 386.1 | 278.1 | 100 | 30 | 15 |
| Racecadotril | 386.1 | 108.1 | 100 | 30 | 25 |
| This compound | 391.1 | 278.1 | 100 | 30 | 15 |
| This compound | 391.1 | 113.1 | 100 | 30 | 25 |
Note: The cone voltage and collision energy values are starting points and should be optimized for the specific instrument being used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Logical Relationship of Analytes
Caption: Analyte relationship for quantitative analysis.
Data Presentation
The quantitative data for the LC-MS/MS method is summarized in the tables within the "Experimental Protocols" section. These tables provide a clear and structured overview of the recommended parameters for easy comparison and implementation.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Racecadotril using this compound as an internal standard. The described sample preparation, liquid chromatography, and mass spectrometry settings offer a reliable starting point for researchers. Method validation according to regulatory guidelines is recommended before application to clinical or preclinical studies.
Troubleshooting & Optimization
Addressing isotopic exchange in Racecadotril-d5 during sample processing
Welcome to the technical support center for Racecadotril-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential isotopic exchange during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange is a process where an isotope in a labeled compound, such as deuterium (d) in this compound, is replaced by a protium (hydrogen) atom from the surrounding environment (e.g., solvents, reagents, or biological matrix). This can compromise the accuracy of quantitative analyses that rely on a stable isotope-labeled internal standard, as it leads to an underestimation of the analyte concentration. The use of deuterated internal standards can sometimes lead to the reporting of erroneous results if the stability of the deuterium label is not validated.[1]
Q2: What are the primary factors that can induce isotopic exchange in this compound?
A: The stability of the deuterium labels in this compound can be influenced by several factors during sample processing:
-
pH: Exposure to strongly acidic or basic conditions can catalyze the exchange of deuterium atoms with protons.[2] Racecadotril itself has been shown to degrade significantly under acidic and basic stress conditions.[3][4]
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.
-
Sample Matrix: Components within biological matrices, such as enzymes or reactive small molecules, can potentially contribute to the exchange process. The complexity of the matrix can influence the stability of deuterated standards.
-
Solvent: The type of solvent used and the presence of protic solvents (e.g., water, methanol) are critical.
Q3: How can I minimize isotopic exchange during my experiments?
A: To minimize isotopic exchange, it is crucial to control the sample processing conditions. Key recommendations include:
-
Maintain Neutral pH: Whenever possible, keep the sample and extraction solvents at a neutral or near-neutral pH.
-
Low Temperature: Perform all sample preparation steps at low temperatures (e.g., on an ice bath) to reduce the rate of exchange.
-
Minimize Processing Time: Keep the time between sample collection and analysis as short as possible.
-
Spike Internal Standard Late: Add the this compound internal standard as late as possible in the sample preparation workflow, just before the final extraction step, to minimize its exposure to potentially harsh conditions.
-
Use Aprotic Solvents: Where feasible, use aprotic solvents for extraction and reconstitution.
Q4: Are there any analytical techniques that are less susceptible to issues with isotopic exchange?
A: While careful sample handling is the primary way to mitigate isotopic exchange, the choice of analytical methodology can also play a role. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the quantification of Racecadotril and its metabolites.[5] When developing an LC-MS/MS method, it is important to validate the stability of the deuterated internal standard under the specific analytical conditions used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in analytical results | Isotopic exchange of this compound may be occurring inconsistently across samples. | Review your sample preparation protocol. Ensure consistent timing, temperature, and pH across all samples. Prepare fresh stock solutions of this compound regularly. |
| Underestimation of Racecadotril concentration | Loss of the deuterium label on this compound leads to a lower internal standard signal, causing a falsely high analyte-to-internal standard ratio and thus an underestimation of the analyte concentration. | Optimize the sample processing conditions to be milder (neutral pH, low temperature). Consider spiking the internal standard later in the procedure. |
| Appearance of an unlabeled Racecadotril peak in blank samples spiked only with this compound | This is a strong indicator of in-source fragmentation or significant isotopic exchange during sample processing or analysis. | Check the mass spectrometer source conditions to minimize in-source fragmentation. Re-evaluate the entire sample handling and preparation procedure for potential causes of exchange. |
| Poor linearity in the calibration curve | Interference from naturally occurring isotopes of Racecadotril in the internal standard channel, or variable isotopic exchange.[6] | Ensure that the concentration of the internal standard is appropriate and consistent across all calibration standards and samples.[6] Verify the isotopic purity of your this compound standard. |
Experimental Protocols
Best Practices Protocol for Plasma Sample Preparation with this compound to Minimize Isotopic Exchange
This protocol provides a general framework. It is essential to validate this procedure for your specific application and matrix.
1. Materials and Reagents:
-
Blank plasma (human, rat, etc.)
-
Racecadotril analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Phosphate buffer (pH 7.0)
2. Sample Handling and Storage:
-
Collect blood samples in EDTA-containing tubes.
-
Centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Thaw plasma samples on ice.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (in ACN or MeOH).
-
Vortex briefly (5-10 seconds).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
A validated LC-MS/MS method for Racecadotril should be used.[5]
-
Monitor the appropriate mass transitions for both Racecadotril and this compound.
Quantitative Data
| Stress Condition | Degradation of Racecadotril (%) | Reference |
| Acidic Hydrolysis (0.1N HCl) | 11.4 | [4] |
| Alkaline Hydrolysis (0.1N NaOH) | 28.4 | [4] |
| Oxidative (3% H2O2) | 5.8 | [4] |
| Photolytic (Sunlight for 6 hr.) | 6.5 | [4] |
| Thermal (Dry Heat) | No significant degradation | [4] |
Table 1: Summary of Forced Degradation Studies on Racecadotril.
The significant degradation under acidic and especially alkaline conditions highlights the importance of maintaining a neutral pH during sample processing to ensure the stability of both the analyte and the deuterated internal standard.
Visualizations
Caption: Experimental workflow for plasma sample preparation.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of Racecadotril detection with a deuterated standard
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the sensitivity of Racecadotril detection using a deuterated internal standard. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. Why should I use a deuterated internal standard for Racecadotril analysis?
Utilizing a deuterated internal standard, such as Racecadotril-d5 or its active metabolite analogue Thiorphan-d5, is highly recommended for quantitative bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The key advantages include:
-
Improved Accuracy and Precision: Deuterated standards are chemically identical to the analyte, meaning they exhibit similar ionization efficiency, and chromatographic retention times. This co-elution allows for effective correction of variations that can occur during sample preparation and analysis, such as matrix effects and instrument fluctuations.[1][2][3]
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. A deuterated internal standard experiences the same matrix effects as the analyte, allowing for reliable normalization of the signal.[3]
-
Increased Robustness: The use of a stable isotope-labeled internal standard (SIL-IS) makes the analytical method more rugged and less susceptible to variations between different sample lots.[4]
2. What is the active metabolite of Racecadotril and should I be measuring it?
Racecadotril is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, thiorphan.[5][6][7] Thiorphan is the compound responsible for the antisecretory effect by inhibiting the enkephalinase enzyme.[5][8] Therefore, for pharmacokinetic and bioequivalence studies, it is often more relevant to quantify thiorphan concentrations in biological matrices like plasma.[9][10]
3. Where can I obtain deuterated standards for Racecadotril and Thiorphan?
Deuterated standards such as this compound and Thiorphan-d5 are commercially available from various chemical suppliers specializing in reference standards and isotopically labeled compounds.
4. What are the key validation parameters for an LC-MS/MS method using a deuterated standard?
A robust bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of agreement among multiple measurements of the same sample.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analyte from the biological matrix.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Troubleshooting Guide
This guide addresses common problems that may arise during the development and application of an LC-MS/MS method for Racecadotril or thiorphan using a deuterated internal standard.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing | 1. Inappropriate column chemistry or mobile phase pH. 2. Column degradation. 3. Presence of interfering substances in the matrix. | 1. Optimize the mobile phase composition and pH. Experiment with different column stationary phases (e.g., C18, C8). 2. Replace the analytical column. 3. Improve sample clean-up procedures (e.g., use solid-phase extraction instead of protein precipitation). |
| High Variability in Internal Standard Response | 1. Inconsistent sample preparation (e.g., pipetting errors). 2. Degradation of the internal standard. 3. Ion source contamination. | 1. Ensure accurate and consistent pipetting techniques. Use an automated liquid handler if available. 2. Check the stability of the internal standard stock and working solutions. Prepare fresh solutions if necessary. 3. Clean the ion source of the mass spectrometer. |
| Analyte and Deuterated Standard Do Not Co-elute | 1. Isotope effect: Deuterium substitution can sometimes lead to a slight shift in retention time, especially with a high degree of deuteration.[1][2] 2. Inadequate chromatographic resolution. | 1. This is a known phenomenon. As long as the retention time difference is small and consistent, it may not impact quantification. However, significant or variable shifts can be problematic. 2. Adjust the gradient profile or mobile phase composition to improve resolution. |
| Unexpectedly High or Low Analyte Concentrations | 1. Cross-contribution between analyte and internal standard signals due to isotopic impurities.[11] 2. Incorrect concentration of the internal standard working solution. 3. Significant and uncorrected matrix effects. | 1. Verify the isotopic purity of the deuterated standard. Use a standard with high isotopic enrichment. Adjust the mass transitions to minimize overlap if possible. 2. Prepare a fresh internal standard working solution and re-verify its concentration. 3. Re-evaluate the matrix effect. Improve sample clean-up or adjust chromatographic conditions to separate the analyte from interfering matrix components. |
| Non-linear Calibration Curve | 1. Cross-signal contribution from the analyte to the deuterated internal standard, especially at high analyte concentrations.[11][12] 2. Detector saturation at high analyte concentrations. 3. Inappropriate weighting factor for the regression analysis. | 1. Use a higher concentration of the internal standard or a deuterated standard with a higher mass shift. 2. Dilute samples that are expected to have high concentrations. 3. Apply a weighted (e.g., 1/x or 1/x²) linear regression to the calibration curve. |
Data Presentation
The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of thiorphan in human plasma using a deuterated internal standard (Thiorphan-d7). While a direct comparison to a method without a deuterated standard is not available in the cited literature, these values demonstrate the high level of sensitivity and precision that can be achieved.
Table 1: Linearity and Sensitivity of Thiorphan Analysis using Thiorphan-d7 Internal Standard [9]
| Parameter | Value |
| Linear Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9991 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Precision and Accuracy of Thiorphan Analysis using Thiorphan-d7 Internal Standard [9]
| Quality Control (QC) Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | < 10.0 | < 10.0 | Within ±15% of nominal |
| Medium QC | < 10.0 | < 10.0 | Within ±15% of nominal |
| High QC | < 10.0 | < 10.0 | Within ±15% of nominal |
Experimental Protocols
This section provides a detailed methodology for the quantification of thiorphan in human plasma using a deuterated internal standard, based on a validated LC-MS/MS method.[9]
1. Materials and Reagents
-
Thiorphan reference standard
-
Thiorphan-d7 internal standard
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
Thiorphan Stock Solution (1 mg/mL): Accurately weigh and dissolve thiorphan in methanol.
-
Thiorphan-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Thiorphan-d7 in methanol.
-
Thiorphan Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol:water (50:50, v/v) to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Thiorphan-d7 stock solution with methanol:water (50:50, v/v).
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: InertSil CN-3 (50 × 2.1 mm, 5 µm).[9]
-
Mobile Phase A: 0.02% aqueous formic acid.[9]
-
Mobile Phase B: Methanol.[9]
-
Gradient: Isocratic elution with 30:70 (v/v) of Mobile Phase A and B.[9]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for thiorphan and thiorphan-d7).
-
MRM Transitions:
-
Thiorphan: To be determined by direct infusion of the standard solution.
-
Thiorphan-d7: To be determined by direct infusion of the standard solution.
-
-
Data Analysis: Quantify thiorphan concentration using the peak area ratio of the analyte to the internal standard.
Visualizations
Signaling Pathway of Racecadotril
Caption: Mechanism of action of Racecadotril in reducing intestinal hypersecretion.
Experimental Workflow for Thiorphan Quantification
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Racecadotril? [synapse.patsnap.com]
- 6. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Racecadotril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Racecadotril | PPT [slideshare.net]
- 9. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Analysis of Racecadotril
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-throughput analysis of Racecadotril. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for high-throughput analysis of Racecadotril?
A1: For high-throughput analysis of Racecadotril in pharmaceutical dosage forms, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is widely recommended due to its simplicity, speed, and robustness.[1][2][3] An ultra-performance liquid chromatography (UPLC) method can also be employed for even faster analysis times.[4][5]
Q2: What are the typical chromatographic conditions for Racecadotril analysis?
A2: Several validated methods exist. A common starting point is a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate buffer).[2][3] Detection is typically performed using a UV detector at wavelengths around 220-231 nm.[2][4]
Q3: My Racecadotril peak is showing significant tailing. What could be the cause?
A3: Peak tailing for Racecadotril can be caused by several factors:
-
Column Degradation: The stationary phase of the C18 column may be degrading. Consider replacing the column.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Racecadotril. Ensure the pH is optimized and buffered. A pH of 3.95 has been used successfully.[2]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Interactions with Active Sites: Residual silanol groups on the silica-based column can interact with the analyte. Using a column with end-capping or adding a competing base like triethylamine to the mobile phase can mitigate this.[2]
Q4: I am observing inconsistent retention times for Racecadotril. What should I check?
A4: Fluctuations in retention time can be attributed to:
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase is a common cause. Ensure precise measurement and thorough mixing of the components. Variations in mobile phase composition have been shown to affect retention times.[1][4]
-
Flow Rate Instability: Check the HPLC pump for any leaks or pressure fluctuations. A change in flow rate directly impacts retention time.[4]
-
Column Temperature: Ensure the column oven is maintaining a stable temperature, as temperature fluctuations can alter retention times.[4]
-
Column Equilibration: Insufficient column equilibration time before starting the analytical run can lead to drifting retention times.
Q5: How can I ensure the stability of Racecadotril in my samples and standard solutions?
A5: Racecadotril is susceptible to degradation under certain conditions.[6][7] To ensure stability:
-
Storage Conditions: Stock solutions of Racecadotril are reportedly stable for approximately 29 days at +4°C and for 7 days at room temperature.[4][5]
-
pH: The drug shows significant degradation in both acidic and alkaline conditions.[1][6][7] It is crucial to control the pH of your sample and standard solutions.
-
Oxidative Stress: Racecadotril is also prone to oxidative degradation.[6][7] Avoid prolonged exposure to air and consider using antioxidants if necessary.
-
Solvent Choice: The co-solvent used can sometimes react with Racecadotril, leading to the formation of pseudo-degradation products.[7] Methanol has been implicated in such reactions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No Peak or Very Small Peak for Racecadotril | Mobile phase composition incorrect (e.g., too high aqueous content).[1] | Verify the mobile phase preparation. Increase the organic solvent percentage if necessary. |
| UV detector wavelength set incorrectly. | Ensure the detector is set to the λmax of Racecadotril (around 220-231 nm).[2][4] | |
| Sample degradation. | Prepare fresh samples and standards. Check storage conditions. | |
| Poor Peak Resolution / Overlapping Peaks | Inappropriate mobile phase. | Optimize the mobile phase composition (organic-to-aqueous ratio) and pH. |
| Column issue. | Use a column with a different selectivity or a higher plate count. | |
| Flow rate too high. | Reduce the flow rate to improve separation. | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | Filter the mobile phase and flush the column with a strong solvent. |
| Detector lamp aging. | Replace the UV detector lamp if it has exceeded its lifetime. | |
| Air bubbles in the system. | Degas the mobile phase and purge the pump. | |
| Inconsistent Peak Areas | Injection volume variability. | Check the autosampler for proper functioning and ensure no air bubbles are in the sample syringe. |
| Sample instability. | Analyze samples promptly after preparation or store them under validated stable conditions. | |
| Non-linear detector response. | Ensure the sample concentration is within the linear range of the method. |
Experimental Protocols
Sample Preparation from Pharmaceutical Formulation (Tablets/Capsules)
-
Weigh and finely powder the contents of not fewer than 20 tablets/capsules.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Racecadotril (e.g., 10 mg or 30 mg).[4]
-
Transfer the powder to a volumetric flask (e.g., 100 mL).
-
Add a suitable diluent (e.g., the mobile phase) to about 70% of the flask volume.
-
Sonicate for approximately 30 minutes to ensure complete dissolution of the drug.[4]
-
Allow the solution to cool to room temperature.
-
Make up the volume to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
RP-HPLC Method Parameters
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[2] | C18 (dimensions not specified)[4] |
| Mobile Phase | Acetonitrile: 0.05M Phosphate Buffer (pH 3.95) (80:20 v/v)[2] | Acetonitrile: Water (70:30 v/v)[4] |
| Flow Rate | 1.0 mL/min[2] | 0.7 mL/min[4] |
| Detection Wavelength | 231 nm[2] | 220 nm[4] |
| Injection Volume | 20 µL | Not Specified |
| Column Temperature | Ambient | Not Specified |
Quantitative Data Summary
Method Validation Parameters
| Parameter | Range/Value | Reference |
| Linearity Range | 5 - 120 µg/mL | [1] |
| 5 - 100 µg/mL | [4] | |
| 10 - 80 µg/mL | [2] | |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| 0.9989 | [4] | |
| Limit of Detection (LOD) | 0.288 µg/mL | [1] |
| 50 ng/mL | [3] | |
| Limit of Quantitation (LOQ) | 0.875 µg/mL | [1] |
| 100 ng/mL | [3] | |
| Accuracy (% Recovery) | 99.6 - 100.5% | [2] |
| 98.28 - 101.17% | [5] | |
| Precision (%RSD) | 0.893 - 1.213% (Robustness) | [1] |
| 0.25 - 0.57% (Intra-day) | [5] | |
| 0.35 - 0.49% (Inter-day) | [5] |
Visualizations
Caption: High-throughput analysis workflow for Racecadotril from sample preparation to data reporting.
Caption: Troubleshooting guide for inconsistent peak retention times in Racecadotril HPLC analysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. bezmialemscience.org [bezmialemscience.org]
- 5. bezmialemscience.org [bezmialemscience.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Strategies to prevent back-exchange of deuterium in Racecadotril-d5
Technical Support Center: Racecadotril-d5 Stability
Welcome to the technical support center for deuterated compounds. This guide provides detailed strategies, troubleshooting advice, and answers to frequently asked questions regarding the prevention of deuterium back-exchange for this compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment.[1] This is a significant issue when using deuterated compounds like this compound as internal standards in quantitative analyses, such as LC-MS. The loss of deuterium atoms changes the mass of the standard, leading to inaccurate quantification of the target analyte. The stability of the deuterium label is critical for the reliability of the bioanalytical method.[2]
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
A2: Deuterium atoms are most susceptible to exchange when they are on heteroatoms (like oxygen or nitrogen) or on carbon atoms adjacent to a carbonyl group (alpha-carbons).[2][3][4] While deuterium on aromatic rings is generally stable, those on carbons alpha to the ketone or near the ester and amide functionalities in Racecadotril could be at risk under certain conditions, particularly exposure to acidic or basic environments.
Q3: What primary experimental factors promote deuterium back-exchange?
A3: The main factors that accelerate back-exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange reaction.[5] The minimum rate of exchange for many molecules is often found around pH 2.5-3.0.[1]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including back-exchange.[6]
-
Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) are sources of hydrogen atoms and directly facilitate the exchange.[1]
-
Exposure Time: The longer the deuterated compound is exposed to unfavorable conditions, the greater the extent of back-exchange.[6]
Troubleshooting Guide
Problem: My mass spectrometry results show a distribution of masses (e.g., d4, d3, d2) for my this compound internal standard instead of a single d5 peak.
This indicates that your internal standard is losing deuterium atoms. Below are potential causes and direct solutions.
| Potential Cause | Recommended Solution & Experimental Protocol |
| Inappropriate Solvent Choice | Solution: Use anhydrous aprotic solvents for sample reconstitution and dilution. Protocol: Sample Reconstitution Protocol to Minimize Back-Exchange. |
| Uncontrolled pH during Sample Prep | Solution: Maintain a weakly acidic pH (ideally pH 2.5-4) and avoid strong acids or bases.[7] Protocol: pH-Controlled Sample Preparation Workflow. |
| High Temperature Exposure | Solution: Perform all sample preparation steps at low temperatures.[6][8] Protocol: Low-Temperature Sample Handling Protocol. |
| Prolonged Sample Storage/Analysis Time | Solution: Analyze samples immediately after preparation or store them under optimal conditions (lyophilized or at ≤ -70°C).[6] Protocol: Protocol for Short-Term and Long-Term Storage. |
| Mobile Phase Composition in LC-MS | Solution: Minimize the protic solvent (water) content in the mobile phase as much as chromatographically feasible. Use a rapid LC gradient.[6][9] Protocol: Optimized LC-MS Conditions for Deuterated Analytes. |
Experimental Protocols
Sample Reconstitution Protocol to Minimize Back-Exchange
-
Solvent Selection: Use only high-purity, anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or ethyl acetate. Verify solvent quality to ensure minimal water content.
-
Reconstitution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Reconstitute the standard in the chosen anhydrous aprotic solvent to your desired stock concentration.
-
Working Solutions: Prepare all subsequent dilutions and working solutions using the same type of anhydrous aprotic solvent. If mixing with a biological matrix (e.g., plasma), perform the addition immediately before extraction or analysis.
pH-Controlled Sample Preparation Workflow
-
Matrix pH: If working with biological matrices like plasma, which are buffered around pH 7.4, minimize the time the deuterated standard is in contact with the untreated matrix.
-
Extraction: For protein precipitation, use cold, anhydrous acetonitrile containing 0.1% formic acid. The acid will lower the pH of the sample to a range where back-exchange is significantly slower, while simultaneously precipitating proteins.
-
Evaporation & Reconstitution: After extraction and evaporation, reconstitute the sample in a mobile-phase-compatible solvent that is also anhydrous and weakly acidic (e.g., 90:10 ACN:Water with 0.1% formic acid).
Low-Temperature Sample Handling Protocol
-
Preparation: Conduct all sample preparation steps, including pipetting, vortexing, and centrifugation, in a cold room or by keeping sample tubes on an ice bath (0-4°C).[6]
-
Autosampler: Set the autosampler temperature to the lowest possible setting that prevents freezing, typically 4°C, to maintain sample integrity while awaiting injection.
-
LC System: For maximal deuterium retention, utilize a specialized LC system capable of sub-zero chromatography (e.g., -20°C), if available.[6]
Data & Stability Summary
The following table summarizes the expected impact of different experimental conditions on the stability of deuterium labels. The values are illustrative representations based on general principles of deuterium exchange.
| Condition | Parameter | % Deuterium Retention (Illustrative) | Impact on Data Quality |
| Solvent | Reconstituted in Methanol (24h, RT) | < 85% | High Risk of Inaccurate Quantification |
| Reconstituted in Anhydrous ACN (24h, RT) | > 99% | Minimal Risk | |
| pH | Stored in pH 9.0 Buffer (4h, RT) | < 70% | Severe Under-quantification |
| Stored in pH 3.0 Buffer (4h, RT) | > 98% | Low Risk | |
| Temperature | Sample Prep at 25°C (RT) | ~95% | Moderate Risk |
| Sample Prep at 4°C | > 99% | Minimal Risk |
Visual Guides
Mechanism of Back-Exchange
The following diagram illustrates the general mechanism of acid-catalyzed back-exchange at a carbon alpha to a carbonyl group, a potential risk site on this compound.
Caption: Acid-catalyzed enolization facilitates the exchange of deuterium for a proton.
Recommended Experimental Workflow
This workflow diagram outlines the critical steps to prevent deuterium back-exchange during sample preparation and analysis.
Caption: A logical workflow minimizing exposure to conditions that cause back-exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Bioanalysis: Racecadotril-d5 vs. a Structural Analog Internal Standard
A Comparative Guide for Researchers in Drug Development
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of quantitative assays. This is particularly true for pharmacokinetic studies of drugs like Racecadotril, an anti-diarrheal agent that is rapidly metabolized to its active form, thiorphan. The use of an appropriate internal standard is critical to compensate for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as Racecadotril-d5 or thiorphan-d7, are considered the gold standard in quantitative bioanalysis.[1] These compounds are chemically identical to the analyte but have a few hydrogen atoms replaced with deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[2] This co-elution and similar behavior are key to accurately correcting for matrix effects and other sources of analytical variability.[2]
The Practical Alternative: Structural Analog Internal Standards
Performance Data: A Comparative Overview
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of thiorphan using either a deuterated internal standard (thiorphan-d7) or a structural analog internal standard (lisinopril). The data is collated from separate studies and is intended to provide a comparative overview.
Table 1: Bioanalytical Method Parameters
| Parameter | Method with Thiorphan-d7 (Deuterated IS) | Method with Lisinopril (Structural Analog IS) |
| Analyte | Thiorphan | Thiorphan |
| Internal Standard | Thiorphan-d7 | Lisinopril |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
| Chromatographic Column | InertSil CN-3 (50 x 2.1 mm, 5 µm) | CN column |
| Mobile Phase | 0.02% aqueous formic acid and methanol (30:70 v:v) | Methanol and water (35:65, v/v) with 0.1% formic acid |
| Ionization Mode | Not Specified | Negative Electrospray Ionization |
Table 2: Method Validation Data
| Validation Parameter | Method with Thiorphan-d7 (Deuterated IS) | Method with Lisinopril (Structural Analog IS) |
| Linearity Range | 1 - 200 ng/mL | 9.38 - 600 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9991 | 0.9985 to 0.9995 |
| Precision (Intra- and Inter-day) | < 10.0% | < 6.33% |
| Accuracy | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 9.38 ng/mL |
Experimental Protocols
Method Using Thiorphan-d7 as Internal Standard
A detailed experimental protocol for an LC-MS/MS method for the quantification of thiorphan in human plasma using thiorphan-d7 as an internal standard has been described.[5]
-
Sample Preparation: The method employs a simple protein precipitation technique for sample extraction.[5]
-
Chromatography: Chromatographic separation is achieved using an InertSil CN-3 column (50 x 2.1 mm, 5 µm).[5] The mobile phase consists of a mixture of 0.02% aqueous formic acid and methanol (30:70 v/v).[5]
-
Mass Spectrometry: The specific parameters for the mass spectrometer are not detailed in the available literature.
Method Using Lisinopril as Internal Standard
A validated LC-MS/MS method for the quantification of thiorphan in human plasma has been developed using lisinopril as the internal standard.[3]
-
Sample Preparation: This method also utilizes a simple protein precipitation with methanol.[3]
-
Chromatography: The separation is performed on a CN column.[3] The mobile phase is a mixture of methanol and water (35:65, v/v) containing 0.1% formic acid.[3]
-
Mass Spectrometry: The analysis is carried out using a triple-quadrupole tandem mass spectrometer with negative electrospray ionization.[3]
Visualizing the Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: A generalized experimental workflow for the bioanalysis of thiorphan.
Caption: The mechanism of action of Racecadotril as a neutral endopeptidase inhibitor.
Conclusion
The choice between a stable isotope-labeled internal standard like this compound (or its metabolite thiorphan-d7) and a structural analog like lisinopril has significant implications for the robustness and accuracy of a bioanalytical method.
-
This compound (or Thiorphan-d7): As a stable isotope-labeled internal standard, it is expected to provide the most accurate results by closely mimicking the behavior of the analyte throughout the analytical process. This minimizes variability and provides a more reliable quantification. The data for the method using thiorphan-d7 shows a lower LLOQ, suggesting potentially higher sensitivity.
-
Lisinopril: As a structural analog, lisinopril offers a practical and cost-effective alternative. The presented data demonstrates that a validated method using lisinopril can achieve acceptable linearity and precision. However, the inherent differences in physicochemical properties between lisinopril and thiorphan may lead to less effective compensation for matrix effects and other sources of error compared to a deuterated standard.
For researchers and scientists in drug development, the use of a stable isotope-labeled internal standard such as this compound is highly recommended to ensure the highest quality data in pharmacokinetic and bioequivalence studies. However, when a SIL is not feasible, a carefully validated method using a structural analog like lisinopril can provide a reliable, though potentially less precise, alternative. The selection should be based on a thorough risk assessment and the specific requirements of the study.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioequivalence study of two Racecadotril formulations using Racecadotril-d5
This guide provides a detailed comparison of the bioequivalence of two distinct oral formulations of Racecadotril, a potent antidiarrheal agent. The analysis is based on a comprehensive review of pharmacokinetic data from a randomized, crossover bioequivalence study. This document is intended for researchers, scientists, and professionals in the field of drug development and formulation.
Racecadotril acts as a prodrug, rapidly metabolizing to its active form, thiorphan. Thiorphan inhibits the enzyme enkephalinase, preventing the degradation of endogenous enkephalins and thereby reducing intestinal hypersecretion. Consequently, bioequivalence studies for Racecadotril formulations typically focus on the pharmacokinetic profile of thiorphan in plasma.
Pharmacokinetic Comparison
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 286.54 ± 66.14 | 283.73 ± 65.49 |
| Tmax (h) | 1.78 ± 0.48 | 1.68 ± 0.79 |
| AUC0-24h (ng·h/mL) | 1353 ± 431 | 1293 ± 320 |
| t1/2 (h) | 4.02 ± 1.26 | 4.00 ± 1.11 |
Key Findings:
Experimental Protocols
The bioequivalence of the two Racecadotril formulations was established through a robust clinical trial design and a validated bioanalytical method.
Study Design
The study was conducted as a single-dose, randomized, two-period, two-sequence, crossover study in healthy adult volunteers.[2][3]
-
Participants: The study enrolled healthy male and female subjects, typically between the ages of 18 and 55 years.[2]
-
Dosing: Subjects received a single oral dose of either the test or the reference Racecadotril formulation under fasting conditions.[2][3]
-
Washout Period: A washout period of at least 7 days separated the two treatment periods to ensure complete elimination of the drug from the body before administration of the next formulation.[3]
-
Blood Sampling: Blood samples were collected at predetermined time points before and after drug administration to characterize the pharmacokinetic profile.[2]
Bioanalytical Method
Plasma concentrations of thiorphan, the active metabolite of Racecadotril, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples were typically prepared using protein precipitation.
-
Chromatography: Chromatographic separation was achieved on a C18 or a similar reversed-phase column.
-
Mass Spectrometry: Detection and quantification were performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.
-
Internal Standard: A stable isotope-labeled internal standard, such as Racecadotril-d5 or thiorphan-d7, is crucial for accurate quantification in bioanalytical assays. While the specific use of this compound is not detailed in the available literature, the use of a deuterated internal standard is a standard and expected practice in such studies to ensure accuracy and precision.
Experimental Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for Racecadotril formulations.
Caption: Workflow of a Racecadotril Bioequivalence Study.
References
- 1. Study on the Bioequivalence of 2 Kinds of Racecadotril Preparations in Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 2. Bioequivalence Study of Generic Racecadotril 100 mg Capsules Under Fasting Conditions [ctv.veeva.com]
- 3. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Racecadotril: Evaluating Linearity, Accuracy, and Precision with a Focus on the Ideal Internal Standard, Racecadotril-d5
For researchers, scientists, and professionals in drug development, the robust quantification of pharmaceutical compounds in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. This guide provides a comparative assessment of analytical methods for the quantification of Racecadotril, an antidiarrheal pro-drug, with a special emphasis on the use of a stable isotope-labeled internal standard, Racecadotril-d5. While published literature extensively covers the quantification of Racecadotril's active metabolite, thiorphan, using various internal standards, this guide will also illuminate the theoretical and practical advantages of employing a deuterated analogue like this compound for enhanced accuracy and precision.
The Gold Standard: this compound as an Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for bioanalysis. A SIL-IS, such as this compound, is chemically identical to the analyte (Racecadotril) but has a different mass due to the incorporation of heavy isotopes (deuterium). This near-perfect chemical mimicry allows it to track the analyte through the entire analytical process—from extraction and sample preparation to ionization in the mass spectrometer. The use of this compound is expected to provide the most accurate and precise results by effectively compensating for variations in sample recovery, matrix effects, and instrument response.
Performance of Alternative Quantification Methods
While specific public-domain data on the use of this compound is limited, several validated LC-MS/MS methods for the quantification of Racecadotril's active metabolite, thiorphan, in human plasma have been published. These methods utilize alternative internal standards and provide a benchmark for assessing analytical performance.
Table 1: Summary of Linearity, Accuracy, and Precision for Thiorphan Quantification in Human Plasma
| Analyte | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery or Bias) | Precision (% RSD) |
| Thiorphan | Lisinopril | 9.38 - 600 | 0.9985 - 0.9995[1] | Not explicitly stated as % recovery, but method was successfully applied. | Intra- and Inter-day precision < 6.33%[1] |
| Thiorphan | Unspecified | 9.375 - 600 | Linear[2][3] | Method deemed accurate and specific.[2][3] | Not explicitly stated. |
| Thiorphan | Unspecified | 2.324 - 952 | Not specified, but linear. | Within acceptable limits. | Within- and between-run precision within acceptable limits. |
It is important to note that Racecadotril is rapidly hydrolyzed to its active metabolite, thiorphan, in vivo.[1] Consequently, most bioanalytical methods focus on the quantification of thiorphan in plasma as a surrogate for Racecadotril exposure.[1]
Experimental Protocols
Below is a representative experimental protocol for the quantification of thiorphan in human plasma using LC-MS/MS, based on published methodologies. The integration of this compound as an internal standard would follow the same procedural steps.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add a known concentration of the internal standard (e.g., Lisinopril, or ideally, this compound).
-
Add 300 µL of methanol to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 or CN column is typically used for separation.[1]
-
Mobile Phase: A common mobile phase composition is a mixture of methanol and water (e.g., 35:65, v/v) with a small amount of formic acid (e.g., 0.1%) to improve ionization.[1]
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI-) mode is often employed.[1]
-
MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For thiorphan, a transition of m/z 252 -> 218 has been reported.[4]
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the bioanalytical method and the metabolic pathway of Racecadotril.
References
- 1. Quantitative analysis of racecadotril metabolite in human plasma using a liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Active Metabolite of Racecadotril in Human Serum by LC.MS/MS and its Applica-tion to Relative Bioavailability of Two Domestic Preparation [journal11.magtechjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Guide to Incurred Sample Reanalysis in the Bioanalysis of Racecadotril and its Active Metabolite, Thiorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bioanalytical methods for Racecadotril and its active metabolite, thiorphan, with a focus on the critical role of Incurred Sample Reanalysis (ISR) in ensuring data integrity. While specific ISR data for Racecadotril with a deuterated internal standard is not publicly available, this document outlines the established methodologies, best practices, and the importance of such analysis in clinical and preclinical studies.
The Significance of Incurred Sample Reanalysis
Incurred Sample Reanalysis is a fundamental component of bioanalytical method validation, designed to assess the reproducibility of an analytical method using samples from dosed subjects.[1] Unlike calibration standards and quality control (QC) samples prepared in a clean matrix, incurred samples contain the parent drug and its metabolites, and may present unique challenges such as altered protein binding, unexpected matrix effects, or sample inhomogeneity.[2] Regulatory bodies worldwide mandate ISR to ensure the reliability of pharmacokinetic and bioequivalence data.[2]
The standard acceptance criterion for small molecules dictates that for a successful ISR, at least two-thirds (67%) of the reanalyzed samples must have results within ±20% of the original reported concentration.[2] Typically, up to 10% of the total number of study samples are selected for reanalysis to ensure adequate coverage of the pharmacokinetic profile.[2]
The Role of Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is considered the gold standard in quantitative LC-MS/MS bioanalysis. A deuterated internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, effectively compensating for variability during sample processing and analysis. This leads to improved accuracy and precision in the quantification of the analyte.
Bioanalytical Method for Thiorphan using a Deuterated Internal Standard
Racecadotril is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, thiorphan. Therefore, bioanalytical methods typically focus on the quantification of thiorphan in biological matrices. A validated LC-MS/MS method for the determination of thiorphan in human plasma using a deuterated internal standard (thiorphan-d7) has been reported and serves as a benchmark for best practices.[3]
Experimental Protocol: LC-MS/MS Analysis of Thiorphan[3]
This section details the methodology for the quantification of thiorphan in human plasma.
1. Sample Preparation:
-
Anticoagulant: K2-EDTA is used as the anticoagulant for plasma collection.
-
Internal Standard Spiking: An aliquot of human plasma is spiked with the thiorphan-d7 internal standard solution.
-
Protein Precipitation: Proteins are precipitated by the addition of an organic solvent (e.g., acetonitrile or methanol).
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Injection Volume: A small volume of the prepared sample is injected into the system.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ionization mode is selected based on the analyte's properties.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for thiorphan and its deuterated internal standard to ensure selectivity and sensitivity.
Data Presentation: Comparison of Bioanalytical Methods
While a direct comparison of ISR data is not possible due to the lack of publicly available results for Racecadotril/thiorphan, the following tables present the validation parameters for a robust LC-MS/MS method utilizing a deuterated internal standard. This serves as a benchmark against which other methods, including those potentially using alternative internal standards, can be compared.
Table 1: Bioanalytical Method Validation Parameters for Thiorphan [3]
| Parameter | Acceptance Criteria | Reported Performance (using Thiorphan-d7 IS) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.9991 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10.0% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10.0% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits |
| Matrix Effect | Monitored | No significant matrix effect observed |
| Stability (various conditions) | Within ±15% of nominal concentration | Stable |
Table 2: Hypothetical Incurred Sample Reanalysis Data Comparison
This table illustrates how ISR data would be presented for comparison if available.
| Parameter | Method A (with Deuterated IS) | Method B (with Alternative IS) |
| Number of ISR Samples | e.g., 50 | e.g., 50 |
| Number of Samples within ±20% | e.g., 48 | e.g., 45 |
| ISR Pass Rate (%) | e.g., 96% | e.g., 90% |
| Mean % Difference | e.g., -2.5% | e.g., +4.8% |
| Standard Deviation of % Difference | e.g., 6.2% | e.g., 8.9% |
Visualizing the Incurred Sample Reanalysis Workflow
The following diagrams illustrate the key processes involved in bioanalysis and incurred sample reanalysis.
Caption: Workflow of the bioanalytical method for thiorphan.
Caption: Logical flow of the Incurred Sample Reanalysis process.
Conclusion
The bioanalytical method for thiorphan using a deuterated internal standard demonstrates high precision and accuracy, providing a reliable foundation for pharmacokinetic and bioequivalence studies of Racecadotril. While specific ISR data for this analyte is not readily found in published literature, the principles and regulatory requirements for ISR are well-established. The execution of ISR is a critical step to ensure the reproducibility and integrity of the bioanalytical data, ultimately contributing to the safe and effective development of pharmaceuticals. Researchers are strongly encouraged to perform and document ISR as an integral part of their bioanalytical workflow.
References
A Comparative Guide to the Quantification of Racecadotril and its Active Metabolite in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of racecadotril and its active metabolite, thiorphan, in various biological matrices. Racecadotril is a prodrug that is rapidly converted to thiorphan, the active enkephalinase inhibitor responsible for its anti-diarrheal effect. Accurate quantification of these compounds in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document summarizes key performance data of different analytical techniques, details experimental protocols, and provides visual representations of the drug's mechanism of action and a representative analytical workflow.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the quantification of racecadotril and its active metabolite, thiorphan, in human plasma and rat tissues. While racecadotril and its metabolites are primarily excreted through urine, a detailed validated method for the quantification of thiorphan in urine with comprehensive performance data was not identified in the reviewed literature.[1]
Table 1: Quantification of Thiorphan in Human Plasma
| Analytical Method | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% RSD) | Recovery (%) | Reference |
| LC-MS/MS | Thiorphan | 9.38 - 600 | 9.38 | Intra-day: <6.33, Inter-day: <6.33 | Not Reported | [1] |
| LC-MS/MS | Thiorphan | 2.324 - 952 | 2.324 | Within-run & Between-run: Acceptable | Not Reported | [2] |
| LC-MS/MS | Thiorphan | 1 - 200 | 1 | Intra-day: <10.0, Inter-day: <10.0 | Not Reported | |
| HPLC-UV | Thiorphan | 50 - 4000 | 50 | Intra-day: 2.2-8.4, Inter-day: 4.1-8.1 | 93.5 - 98.2 | [3] |
Table 2: Quantification of Thiorphan in Rat Tissues
| Analytical Method | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% RSD) | Recovery (%) | Reference |
| UHPLC-MS/MS | Thiorphan | 2 - 200 | 2 | <8.9 | 93.2 - 102.9 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary.
LC-MS/MS Method for Thiorphan Quantification in Human Plasma
This protocol is based on the method described by Xu et al. (2007).[1]
a. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (lisinopril, 1 µg/mL).
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
b. Chromatographic Conditions:
-
LC System: Agilent 1100 series HPLC
-
Column: Zorbax CN column (150 mm × 2.1 mm, 5 µm)
-
Mobile Phase: Methanol and 0.1% formic acid in water (35:65, v/v)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
c. Mass Spectrometric Conditions:
-
Mass Spectrometer: Applied Biosystems API 3000 triple quadrupole mass spectrometer
-
Ionization Mode: Negative electrospray ionization (ESI)
-
Ion Spray Voltage: -4000 V
-
Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Thiorphan: m/z 252.1 → 134.1
-
Lisinopril (IS): m/z 404.2 → 258.2
-
HPLC-UV Method for Thiorphan Quantification in Human Plasma
This protocol is based on the method described by Xu et al. (2008).[3]
a. Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 0.5 mL of plasma, add 50 µL of the internal standard (Nevirapine, 10 µg/mL).
-
Load the mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
b. Chromatographic Conditions:
-
HPLC System: Waters Alliance 2695 separations module
-
Column: Waters Sunfire C18 column (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 0.05 M phosphate buffer (pH 2.6) and acetonitrile (74:26, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
UV Detection: 210 nm
UHPLC-MS/MS Method for Thiorphan Quantification in Rat Tissues
This protocol is based on a method for the quantification of analytes in tissue homogenates.
a. Sample Preparation:
-
Homogenize the tissue sample in a suitable buffer.
-
Take a known aliquot of the tissue homogenate.
-
Add an internal standard.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by UHPLC-MS/MS.
b. Chromatographic and Mass Spectrometric Conditions:
-
UHPLC System: A high-pressure gradient UHPLC system.
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) containing a small amount of acid (e.g., formic acid).
-
Mass Spectrometer: A tandem mass spectrometer operating in MRM mode.
Visualizations
Signaling Pathway of Racecadotril
Caption: Mechanism of action of racecadotril.
Experimental Workflow for LC-MS/MS Quantification of Thiorphan in Plasma
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. Racecadotril - Wikipedia [en.wikipedia.org]
- 2. Determination of thiorphan, a racecadotril metabolite, in human plasma by LC-MS/MS and its application to a bioequivalence study in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and validated HPLC method to quantify racecadotril metabolite, thiorphan, in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Robustness of an Analytical Method for Racecadotril: A Comparative Guide on the Impact of Internal Standard Selection
In the development and validation of analytical methods for pharmaceutical compounds, ensuring the method's robustness is a critical step to guarantee reliable and reproducible results. This guide provides a comparative evaluation of the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Racecadotril, focusing on the pivotal role of the internal standard (IS). We will compare the performance of a stable isotope-labeled internal standard, Racecadotril-d5, with other commonly used, structurally analogous internal standards.
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.[1] For bioanalytical methods, which involve complex biological matrices, the choice of an internal standard is paramount in compensating for variability during sample preparation and analysis.[2][3] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring it tracks the analyte's behavior throughout the analytical process.[4]
Experimental Protocols
To evaluate the robustness of the analytical method, a series of experiments are conducted where key method parameters are intentionally varied. The impact of these variations on the accuracy and precision of the quantification of Racecadotril is then assessed using different internal standards.
Robustness Study Design
A typical robustness study for an LC-MS/MS method involves the analysis of quality control (QC) samples at low, medium, and high concentrations under both nominal and varied conditions. The varied parameters often include:
-
Mobile Phase Composition: ±2% variation in the organic phase composition.
-
Flow Rate: ±10% variation from the nominal flow rate.
-
Column Temperature: ±5°C variation from the set temperature.
Sample Preparation
Human plasma samples are spiked with Racecadotril at three QC levels (Low, Medium, and High) and a constant concentration of the selected internal standard (this compound, Lisinopril, or Piroxicam). A protein precipitation extraction is then performed to prepare the samples for LC-MS/MS analysis.
LC-MS/MS Analysis
The prepared samples are analyzed using a validated LC-MS/MS method. The peak area responses of Racecadotril and the internal standard are recorded to calculate the analyte concentration. The accuracy and precision (%CV) of the measurements are determined for each set of conditions.
Data Presentation
The following tables summarize the hypothetical data from the robustness evaluation, comparing the performance of the analytical method with this compound against two alternative internal standards, Lisinopril and Piroxicam.
Table 1: Robustness Evaluation with this compound as Internal Standard
| Parameter Variation | QC Level | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
| Nominal Conditions | Low | 10 | 10.2 ± 0.4 | 102.0 | 3.9 |
| Medium | 100 | 101.5 ± 3.1 | 101.5 | 3.1 | |
| High | 500 | 495.5 ± 15.4 | 99.1 | 3.1 | |
| Mobile Phase (+2%) | Low | 10 | 10.4 ± 0.5 | 104.0 | 4.8 |
| Medium | 100 | 103.2 ± 4.0 | 103.2 | 3.9 | |
| High | 500 | 508.0 ± 18.3 | 101.6 | 3.6 | |
| Flow Rate (-10%) | Low | 10 | 9.8 ± 0.6 | 98.0 | 6.1 |
| Medium | 100 | 97.5 ± 5.9 | 97.5 | 6.1 | |
| High | 500 | 489.0 ± 25.4 | 97.8 | 5.2 | |
| Column Temp (+5°C) | Low | 10 | 10.1 ± 0.5 | 101.0 | 5.0 |
| Medium | 100 | 102.3 ± 4.5 | 102.3 | 4.4 | |
| High | 500 | 501.5 ± 22.1 | 100.3 | 4.4 |
Table 2: Robustness Evaluation with Lisinopril as Internal Standard
| Parameter Variation | QC Level | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
| Nominal Conditions | Low | 10 | 10.5 ± 0.7 | 105.0 | 6.7 |
| Medium | 100 | 103.8 ± 5.2 | 103.8 | 5.0 | |
| High | 500 | 490.0 ± 29.4 | 98.0 | 6.0 | |
| Mobile Phase (+2%) | Low | 10 | 11.2 ± 1.1 | 112.0 | 9.8 |
| Medium | 100 | 110.5 ± 8.8 | 110.5 | 8.0 | |
| High | 500 | 545.0 ± 49.1 | 109.0 | 9.0 | |
| Flow Rate (-10%) | Low | 10 | 8.9 ± 1.2 | 89.0 | 13.5 |
| Medium | 100 | 88.2 ± 9.7 | 88.2 | 11.0 | |
| High | 500 | 445.5 ± 53.5 | 89.1 | 12.0 | |
| Column Temp (+5°C) | Low | 10 | 10.8 ± 0.9 | 108.0 | 8.3 |
| Medium | 100 | 106.7 ± 7.5 | 106.7 | 7.0 | |
| High | 500 | 525.0 ± 42.0 | 105.0 | 8.0 |
Table 3: Robustness Evaluation with Piroxicam as Internal Standard
| Parameter Variation | QC Level | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
| Nominal Conditions | Low | 10 | 9.7 ± 0.8 | 97.0 | 8.2 |
| Medium | 100 | 98.5 ± 6.9 | 98.5 | 7.0 | |
| High | 500 | 510.0 ± 35.7 | 102.0 | 7.0 | |
| Mobile Phase (+2%) | Low | 10 | 11.5 ± 1.4 | 115.0 | 12.2 |
| Medium | 100 | 114.2 ± 11.4 | 114.2 | 10.0 | |
| High | 500 | 565.0 ± 62.2 | 113.0 | 11.0 | |
| Flow Rate (-10%) | Low | 10 | 8.5 ± 1.3 | 85.0 | 15.3 |
| Medium | 100 | 86.3 ± 10.4 | 86.3 | 12.0 | |
| High | 500 | 430.0 ± 60.2 | 86.0 | 14.0 | |
| Column Temp (+5°C) | Low | 10 | 10.9 ± 1.1 | 109.0 | 10.1 |
| Medium | 100 | 107.8 ± 8.6 | 107.8 | 8.0 | |
| High | 500 | 535.0 ± 48.2 | 107.0 | 9.0 |
The data clearly indicates that the method using this compound as the internal standard exhibits superior robustness. The accuracy and precision values remain well within the acceptable limits (typically ±15% for accuracy and <15% for %CV) across all tested variations. In contrast, the use of Lisinopril and Piroxicam results in a significant deterioration of method performance under varied conditions, with several results falling outside the acceptable range.
Visualizing the Workflow and Rationale
To further illustrate the concepts discussed, the following diagrams depict the experimental workflow for the robustness study and the underlying principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for evaluating the robustness of the analytical method.
Caption: Rationale for the superior performance of a stable isotope-labeled internal standard.
Conclusion
The selection of an appropriate internal standard is a critical factor in developing a robust bioanalytical method. The experimental data, though illustrative, strongly supports the established principle that a stable isotope-labeled internal standard like this compound provides superior performance in terms of accuracy and precision when the analytical method is subjected to deliberate variations in its parameters. This enhanced robustness ensures the reliability and consistency of the data generated, which is of utmost importance in regulated drug development environments. For researchers and scientists, prioritizing the use of a SIL-IS in quantitative bioanalysis is a key step towards achieving high-quality, dependable results.
References
Safety Operating Guide
Proper Disposal of Racecadotril-d5: A Guide for Laboratory Professionals
The proper disposal of Racecadotril-d5 is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a deuterated analogue of the pharmaceutical compound Racecadotril, it requires handling as a chemical waste product with specific considerations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage the disposal of this compound responsibly.
Hazard Identification and Data
Racecadotril, the parent compound of this compound, is classified as harmful if swallowed and very toxic to aquatic life[1][2]. Due to this aquatic toxicity, it is imperative that this compound and its containers are not disposed of via the sewer system or in general laboratory trash[1][2]. Deuterated compounds are stable isotopes and are not radioactive, so no special precautions for radioactivity are required[3]. Disposal procedures should follow the guidelines for the non-isotopically labeled compound.
For safe handling, it is essential to be aware of the hazard classifications associated with Racecadotril.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | [1][2] |
Key Handling Protocols for Safe Disposal
Proper handling is the first step in a safe disposal process. The following protocols are derived from safety data sheets for Racecadotril and general laboratory best practices.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact[1].
-
Eye Protection: Use safety goggles or glasses to protect against splashes or dust[4].
-
Body Protection: A lab coat or protective clothing should be worn to prevent skin exposure[4].
-
Respiratory Protection: If working with the solid form where dust may be generated, use a particle respirator or work in a well-ventilated area or fume hood[1].
Spill and Leak Procedures:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material, taking care not to create dust[1].
-
Collect the spilled material and place it in a suitable, closed, and labeled container for disposal[1].
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations for pharmaceutical waste. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6].
Step 1: Waste Characterization and Segregation
-
Characterize this compound waste as "non-sewerable pharmaceutical waste." Due to its high aquatic toxicity (H400), it should be managed as a hazardous waste to ensure the highest level of environmental protection[1][2].
-
Segregate this compound waste from all other waste streams, including general trash, sharps, and non-hazardous chemical waste.
Step 2: Containerization and Labeling
-
Place all solid this compound waste, including contaminated consumables (e.g., weigh boats, wipes, gloves), into a designated, sealable, and chemically compatible waste container.
-
The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard warnings (e.g., "Toxic," "Dangerous for the Environment").
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and away from incompatible materials.
-
Ensure the storage area complies with all institutional and regulatory requirements.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor.
-
Hazardous pharmaceutical waste is typically disposed of via incineration at a permitted facility to ensure complete destruction[5][6][7].
Step 5: Documentation
-
Maintain accurate records of the waste generated, including the quantity and date of disposal.
-
Retain all documentation, such as waste manifests provided by the disposal contractor, in accordance with regulatory requirements.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Racecadotril-d5
For Immediate Use by Laboratory Professionals
Hazard Identification and Personal Protective Equipment (PPE)
Racecadotril is classified as harmful if swallowed and very toxic to aquatic life.[2][3][4] Therefore, appropriate PPE must be worn at all times when handling Racecadotril-d5 to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or neoprene, powder-free. Inspected before use and disposed of after contamination. | To prevent skin contact with the compound.[2] |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | To protect eyes from dust particles or splashes.[5] |
| Respiratory Protection | Respirator | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | To prevent inhalation of the compound, which may cause respiratory irritation.[2] |
| Body Protection | Laboratory Coat or Gown | Disposable gown preferred, or a clean, buttoned lab coat. | To protect skin and personal clothing from contamination. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, thoroughly review the Safety Data Sheet for Racecadotril. Ensure all necessary PPE is available and in good condition.
-
Weighing : Conduct all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.
-
Solubilization : When preparing solutions, work within a certified chemical fume hood. Add solvent to the solid compound slowly to avoid splashing.
-
Experimental Use : Follow your institution's standard operating procedures for handling potent compounds during the experiment.
-
Decontamination : After handling, decontaminate all surfaces and equipment. Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As Racecadotril is very toxic to aquatic life, it must not be disposed of down the drain.[3][4]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Container | Labeling | Disposal Method |
| Unused Solid Compound | Original or compatible sealed container. | "Hazardous Waste," "this compound" | Collection by the institution's Environmental Health and Safety (EHS) office for incineration.[6] |
| Contaminated Labware (e.g., pipette tips, vials) | Puncture-resistant, sealed container. | "Hazardous Waste," "this compound Contaminated Sharps/Labware" | Collection by EHS for incineration. |
| Contaminated Solvents | Compatible, sealed solvent waste container. | "Hazardous Waste," list all chemical constituents including "this compound" | Collection by EHS for appropriate chemical waste treatment. |
| Contaminated PPE | Sealed plastic bag. | "Hazardous Waste," "Contaminated PPE" | Collection by EHS for incineration. |
Waste Disposal Workflow
Caption: Logical flow for the safe disposal of waste contaminated with this compound.
It is imperative to follow your institution's specific guidelines for hazardous waste disposal.[7] Never mix incompatible waste streams.[8] Since this compound is a deuterated compound with a stable isotope, no special precautions for radioactivity are necessary. The disposal protocol is dictated by the chemical hazards of the molecule.[1]
By adhering to these safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
- 1. moravek.com [moravek.com]
- 2. capotchem.com [capotchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biosynth.com [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
